APD597

Drug-Drug Interaction CYP450 Inhibition In Vitro Safety Pharmacology

APD597 (JNJ-38431055) is a second-generation GPR119 agonist engineered for reduced CYP2C9 interaction (IC50=5.8µM vs. 0.1µM for first-generation agonists). Its ~9-fold human selectivity (EC50=46nM) and high DMSO solubility (≥96mg/mL) ensure reproducible dose-response curves. Choose between oral solution (t½≈6-7h) or suspension (t½≈13h) formulations for flexible in vivo target engagement. The 'clean' CYP2C9 profile makes it essential for co-administration with DPP-4 inhibitors or statins. ≥98% purity, comprehensive CoA available.

Molecular Formula C21H29N5O6S
Molecular Weight 479.6 g/mol
CAS No. 897732-93-3
Cat. No. B1665132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPD597
CAS897732-93-3
SynonymsAPD597;  APD-597;  APD 597;  JNJ-38431055;  JNJ 38431055;  JNJ38431055.
Molecular FormulaC21H29N5O6S
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC
InChIInChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25)
InChIKeyWPDCHTSXOPUOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APD597 (JNJ-38431055) – Key Compound Information for Procurement of a Second-Generation GPR119 Agonist Tool


APD597 (CAS 897732-93-3; synonym JNJ-38431055) is an orally active, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a class A GPCR expressed on pancreatic β-cells and enteroendocrine L-cells [1]. As a second-generation GPR119 agonist, it was designed to achieve a balance between potent receptor activation, favorable solubility, and a reduced drug-drug interaction profile relative to earlier-generation agonists in the same target class [2]. Its primary research application is in the study of incretin biology and type 2 diabetes mellitus (T2DM) mechanisms [1]. APD597 advanced to Phase 1 clinical evaluation, demonstrating well-tolerated, dose-proportional pharmacokinetics and evidence of incretin stimulation and postprandial glucose reduction in both healthy volunteers and subjects with T2DM [3].

Why Substituting APD597 with Another GPR119 Agonist May Compromise Research Outcomes: Key Differentiators


Within the GPR119 agonist class, compound selection is not functionally equivalent. Subtle variations in molecular structure drive substantial differences in key experimental parameters: human vs. rodent species selectivity, CYP enzyme inhibition profiles (a critical driver of drug-drug interaction risk), and physicochemical properties governing in vivo formulation and exposure [1]. For example, while some GPR119 agonists exhibit high potency (EC50 < 10 nM), they may carry liabilities such as strong CYP2C9 inhibition (e.g., Ki of 0.1 µM for APD668) that confound combination therapy models [2]. APD597 was specifically engineered as a 'second-generation' agonist to address these limitations, prioritizing a balanced profile of moderate potency, high aqueous solubility for reliable dosing, and a mitigated CYP inhibition signature [1]. Procuring a generic 'GPR119 agonist' without verifying these specific, quantifiable parameters risks introducing uncontrolled variables into sensitive assays of glucose homeostasis, incretin secretion, or in vivo pharmacology.

Quantitative Evidence Guide: Verifiable Performance Metrics Differentiating APD597 from Comparators


Attenuated CYP2C9 Inhibition: A Critical Distinction from First-Generation Agonists

A key differentiator of APD597 is its engineered reduction in cytochrome P450 2C9 (CYP2C9) inhibition, a common liability in earlier GPR119 agonists that can limit combination therapy applications [1]. In comparative in vitro assays using human hepatic microsomes, APD597 exhibits a CYP2C9 IC50 of 5.8 µM . In stark contrast, the first-generation GPR119 agonist APD668 (JNJ-28630368) demonstrates a significantly stronger inhibition of CYP2C9, with a reported Ki of 0.1 µM [2]. This approximately 58-fold difference in inhibitory constant (IC50 vs. Ki) underscores APD597's improved profile, as a higher IC50/Ki value correlates with a lower potential for clinically relevant CYP-mediated drug-drug interactions.

Drug-Drug Interaction CYP450 Inhibition In Vitro Safety Pharmacology

Comparative Species Potency Profile: Human-Selective Activation Relevant for Translational Studies

GPR119 agonists often display significant species-dependent variations in potency, which can complicate the interpretation of rodent model data. APD597 demonstrates a pronounced preference for the human receptor. Its EC50 for human GPR119 is 46 nM, whereas its potency at the rat ortholog is approximately 9-fold lower (EC50 = 421 nM) . This contrasts with the profile of another second-generation agonist, DS-8500a (Firuglipel), which shows a more balanced species potency profile with human and rat EC50 values of 51.5 nM and 98.4 nM, respectively (a ~2-fold difference) [1]. The species selectivity of APD597 must be carefully considered when extrapolating in vivo efficacy data from rodent models to potential human biology.

Species Selectivity Potency GPCR Agonism Translational Pharmacology

In Vivo Pharmacokinetic Half-Life Differentiation: Formulation-Dependent Exposure Control

APD597's pharmacokinetic profile in humans is characterized by a notable formulation dependency. In Phase 1 clinical evaluation, APD597 exhibited a half-life of 6-7 hours when administered as a solution, which extended to approximately 13 hours when dosed as a suspension [1]. This tunable exposure profile offers a unique advantage over comparators with fixed half-lives. For instance, GSK1292263, another clinical-stage GPR119 agonist, displays a half-life of approximately 12 hours in humans following multiple oral doses, independent of formulation [2]. APD597's variable half-life provides researchers with a degree of experimental control over the duration of target engagement, which is not readily achievable with a comparator like GSK1292263.

Pharmacokinetics Half-Life In Vivo Dosing Oral Bioavailability

Solubility Advantage for In Vitro and In Vivo Formulation Reliability

APD597 was selected for preclinical development partly based on its 'good solubility,' a physicochemical property that directly impacts the reliability of in vitro assays and the ease of in vivo formulation [1]. Quantitatively, APD597 exhibits high solubility in DMSO of ≥96 mg/mL (≥200 mM), enabling the preparation of robust stock solutions for cell-based assays . While cross-study comparisons of absolute solubility are confounded by varying experimental conditions, this property is explicitly cited in the primary discovery literature as a key advantage over less soluble analogs within the same chemical series [1]. In contrast, other GPR119 agonists, such as GSK1292263, demonstrate more limited DMSO solubility (e.g., ~29 mg/mL), which can restrict the achievable concentration range in certain in vitro experimental setups [2].

Solubility Formulation DMSO Solubility In Vivo Dosing

Optimal Use Cases for APD597 Based on Its Specific Evidence-Based Differentiation


Investigating GPR119 Biology with Minimal CYP-Mediated Confounding

APD597 is the preferred tool compound for in vivo combination therapy studies where a 'clean' CYP2C9 interaction profile is essential. Its attenuated CYP2C9 inhibition (IC50 = 5.8 µM) makes it superior to first-generation agonists like APD668 (CYP2C9 Ki = 0.1 µM) [1] for co-administration experiments with DPP-4 inhibitors (e.g., sitagliptin) or statins, as the risk of pharmacokinetic drug-drug interactions is substantially reduced.

Human-Relevant Target Engagement Studies with Controlled Duration of Action

APD597 is uniquely suited for in vivo pharmacology studies requiring flexible control over the duration of target engagement. Researchers can select the oral solution formulation for a shorter half-life (6-7 hours) or the suspension formulation for an extended half-life (~13 hours) [2], enabling tailored experimental designs that are not possible with fixed-half-life comparators like GSK1292263.

In Vitro Functional Assays Requiring High Solubility and Reliable Dose-Response Curves

For cell-based assays of GPR119 activation (e.g., cAMP accumulation, GLP-1 secretion in GLUTag cells), APD597's high DMSO solubility (≥96 mg/mL) ensures the preparation of concentrated, stable stock solutions. This minimizes the introduction of solvent artifacts at higher test concentrations and enables the generation of robust, reproducible dose-response curves, a critical requirement for rigorous pharmacological characterization.

Translational Studies Focusing on Human-Selective GPR119 Pharmacology

Investigators conducting studies where the primary focus is on human GPR119 biology should consider APD597 due to its significant species selectivity. Its ~9-fold preference for the human receptor over the rat ortholog (EC50 human = 46 nM vs. rat = 421 nM) makes it a valuable tool for dissecting human-specific signaling pathways, though researchers must adjust dosing strategies accordingly when using rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for APD597

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.